molecular formula C22H17Cl2N3O3 B243394 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide

2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide

Cat. No. B243394
M. Wt: 442.3 g/mol
InChI Key: CZMXPLKOAJVGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide, also known as DPCPX, is a chemical compound that has been extensively studied due to its potential therapeutic applications. DPCPX is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. Adenosine A1 receptors are activated by the endogenous ligand adenosine, which is released in response to various physiological and pathological stimuli. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase and the decrease in cAMP levels, which in turn leads to the inhibition of various downstream signaling pathways. 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide binds to the adenosine A1 receptor with high affinity and specificity, thereby blocking the binding of adenosine and preventing its downstream effects.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has been shown to have various biochemical and physiological effects, depending on the tissue and cell type being studied. In the brain, 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has been shown to inhibit the presynaptic release of glutamate and increase the postsynaptic response to NMDA receptor activation, leading to the enhancement of synaptic plasticity and cognitive function. In the heart, 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has been shown to decrease heart rate, contractility, and oxygen consumption, leading to the protection against ischemic injury. In the immune system, 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and the activation of immune cells, leading to the suppression of inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has several advantages and limitations for lab experiments. One advantage is its high affinity and specificity for the adenosine A1 receptor, which allows for the selective modulation of this receptor in various tissues and cell types. Another advantage is its well-established pharmacological and biochemical properties, which allows for the accurate measurement and interpretation of its effects. However, one limitation is its potential off-target effects, which may complicate the interpretation of its effects. Another limitation is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide. One direction is the development of more selective and potent adenosine A1 receptor antagonists, which may have improved therapeutic efficacy and safety. Another direction is the investigation of the role of adenosine A1 receptors in various pathological conditions, such as Alzheimer's disease, Parkinson's disease, and heart failure. Another direction is the exploration of the potential synergistic effects of 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide with other drugs or therapies, which may enhance its therapeutic efficacy and reduce its side effects.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide involves several steps, starting with the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenol sodium salt. This intermediate is then reacted with 2-chloroacetyl chloride and triethylamine to form 2-(2,4-dichlorophenoxy)acetamide. The next step involves the reaction of this intermediate with 2-amino-4-(2-pyridyl)oxazole to form 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-yl)acetamide. Finally, this intermediate is reacted with benzyl bromide and potassium carbonate to form the desired product, 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and immunology. In neuroscience, 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has been used to study the role of adenosine A1 receptors in regulating neuronal activity, synaptic plasticity, and cognitive function. In cardiology, 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has been used to study the role of adenosine A1 receptors in regulating heart rate, contractility, and ischemic preconditioning. In immunology, 2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has been used to study the role of adenosine A1 receptors in regulating inflammation, immune cell function, and tumor growth.

properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C22H17Cl2N3O3/c1-13(29-18-9-8-16(23)11-17(18)24)21(28)26-12-14-4-6-15(7-5-14)22-27-20-19(30-22)3-2-10-25-20/h2-11,13H,12H2,1H3,(H,26,28)

InChI Key

CZMXPLKOAJVGGV-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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